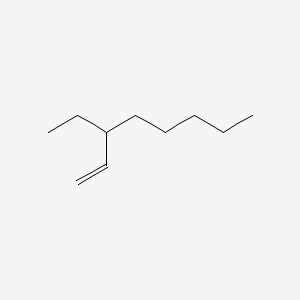
1-Octene, 3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octene, 3-ethyl- is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by an eight-carbon chain with an ethyl group attached to the third carbon atom and a double bond at the first carbon atom. It is a colorless liquid with a distinct odor and is used in various industrial applications due to its reactivity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octene, 3-ethyl- can be synthesized through several methods, including:
Oligomerization of Ethylene: This method involves the polymerization of ethylene using catalysts such as chromium-based systems.
Fischer-Tropsch Synthesis: This method involves the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, followed by purification to isolate 1-octene.
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes.
Industrial Production Methods:
Fractional Distillation: After oligomerization or Fischer-Tropsch synthesis, fractional distillation is used to separate 1-octene from other hydrocarbons.
Catalytic Processes: Chromium-based catalytic systems are commonly used in the industrial production of 1-octene due to their high selectivity and activity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octene, 3-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and ozone (O3) are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is commonly used for reduction reactions.
Halogenating Agents: Bromine (Br2) and chlorine (Cl2) are commonly used for halogenation reactions.
Major Products Formed:
Oxidation: Nonanal (C9 aldehyde) and nonanoic acid (C9 carboxylic acid).
Reduction: 3-ethyl-octane.
Substitution: 3-ethyl-1-bromo-octane and 3-ethyl-1-chloro-octane.
Aplicaciones Científicas De Investigación
1-Octene, 3-ethyl- has various scientific research applications, including:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential use in biochemical synthesis routes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as an intermediate in the production of plasticizers, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Octene, 3-ethyl- involves its reactivity with various chemical reagents. The double bond in the compound is highly reactive and can undergo electrophilic addition reactions. For example, in the presence of bromine, the double bond induces a dipole in the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Comparación Con Compuestos Similares
1-Octene, 3-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-hexene: This compound has a similar structure but with a six-carbon chain and an ethyl group at the second carbon atom.
3,3-Dimethyl-1-octene: This compound has a similar structure but with two methyl groups attached to the third carbon atom.
The uniqueness of 1-Octene, 3-ethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
74630-08-3 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
3-ethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h5,10H,2,4,6-9H2,1,3H3 |
Clave InChI |
FVGYFLMOMXMNKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


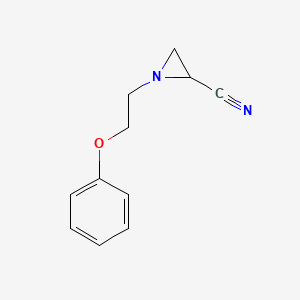
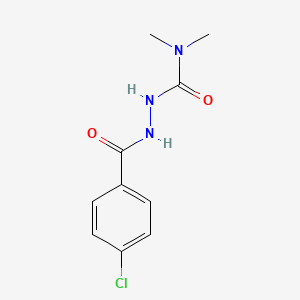
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
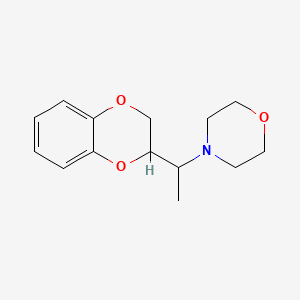
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

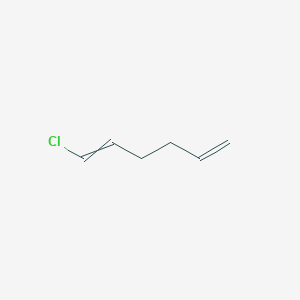
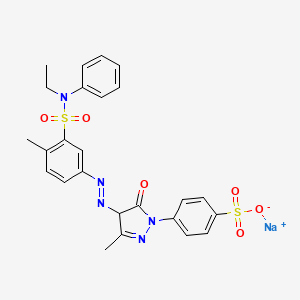
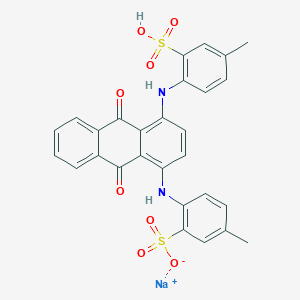
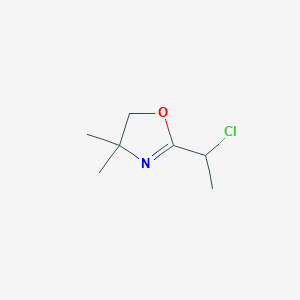
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
